N-nitroso-furosemide

NDSRI Carcinogenic Potency Regulatory Science

N-Nitroso-Furosemide (N-FUR) is the exact NDSRI reference standard required for quantifying nitrosamine impurities in furosemide API and finished products. Unlike generic nitrosamine standards, N-FUR is structurally tied to furosemide, classified as CPCA Category 4 carcinogen with FDA/EMA AI of 1500 ng/day. Essential for method validation, system suitability, and batch release testing per EMA 2026 compliance deadline. Use N-FUR to ensure accurate quantitation, regulatory compliance, and patient safety.

Molecular Formula C12H10ClN3O6S
Molecular Weight 359.74 g/mol
CAS No. 2708280-93-5
Cat. No. B13425972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-nitroso-furosemide
CAS2708280-93-5
Molecular FormulaC12H10ClN3O6S
Molecular Weight359.74 g/mol
Structural Identifiers
SMILESC1=COC(=C1)CN(C2=CC(=C(C=C2C(=O)O)S(=O)(=O)N)Cl)N=O
InChIInChI=1S/C12H10ClN3O6S/c13-9-5-10(16(15-19)6-7-2-1-3-22-7)8(12(17)18)4-11(9)23(14,20)21/h1-5H,6H2,(H,17,18)(H2,14,20,21)
InChIKeySYQNRIYFBZMJSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Nitroso-Furosemide (CAS 2708280-93-5): The Critical NDSRI Reference Standard for Furosemide Quality Control and Regulatory Compliance


N-Nitroso-Furosemide (N-FUR), CAS 2708280-93-5, is a nitrosamine drug substance-related impurity (NDSRI) [1] formed through the nitrosation of the secondary amine present in the loop diuretic furosemide [2]. It is a Category 4 carcinogen according to the Carcinogenic Potency Categorization Approach (CPCA), with an established acceptable daily intake (AI) limit of 1500 ng/day by both the U.S. FDA and EMA [3]. As a highly characterized reference material, it is essential for analytical method development, validation, and quality control (QC) to ensure furosemide active pharmaceutical ingredient (API) and finished products meet stringent global regulatory standards [4].

N-Nitroso-Furosemide (CAS 2708280-93-5): Why Its Specific Potency Category and Analytical Identity Preclude Generic Nitrosamine Substitution


Unlike other nitrosamine impurities such as NDMA or NDEA, N-Nitroso-Furosemide is an NDSRI whose structure is uniquely tied to the furosemide API, dictating a distinct regulatory and analytical profile [1]. Its classification as a CPCA Category 4 carcinogen [2] and the corresponding 1500 ng/day AI limit [3] cannot be extrapolated to other nitrosamines, which have different potency categories and limits [4]. This compound-specific toxicity and risk profile mandate the use of the exact reference standard for accurate quantitation in furosemide-containing products; generic nitrosamine standards are not structurally or toxicologically equivalent and would compromise the validity of impurity testing and regulatory submissions.

Quantitative Evidence for Selecting N-Nitroso-Furosemide (CAS 2708280-93-5) as the Verifiable Reference Standard for Furosemide Nitrosamine Control


Defined Carcinogenic Potency and Acceptable Intake Limit for N-Nitroso-Furosemide

N-Nitroso-Furosemide is explicitly categorized as a Category 4 carcinogen via the FDA's Carcinogenic Potency Categorization Approach (CPCA) [1], with an established acceptable daily intake (AI) limit of 1500 ng/day [2]. This is in direct contrast to other well-known nitrosamines like NDMA, a Category 1 carcinogen with a much stricter 96 ng/day limit [3], highlighting a >15-fold difference in allowable exposure. This specific potency classification and AI limit for N-FUR are binding for all regulatory submissions involving furosemide.

NDSRI Carcinogenic Potency Regulatory Science Toxicology

Validated LC-MS/MS Method with Compound-Specific MRM Transitions

A validated LC-MS/MS method has been published for the trace-level quantification of N-Nitroso-Furosemide [1]. This method utilizes compound-specific multiple reaction monitoring (MRM) in negative ionization mode, tracking the transition at m/z 358.0 → 284 [2]. This transition is unique to the molecular structure of N-FUR and cannot be used to detect other nitrosamines such as NDMA (m/z 75 → 43) [3]. Chromatographic separation was achieved on a Kinetex C18 column (100 mm × 3.0 mm, 2.6 µm) at 45°C with a 50:50 water:methanol mobile phase containing 0.1% TFA [2].

Analytical Chemistry LC-MS/MS Method Validation Pharmaceutical Analysis

Direct Regulatory Mandate and Deadline for Furosemide NDSRI Control

The European Medicines Agency (EMA) has included N-nitroso-furosemide in its updated Appendix 1 of NDSRIs, establishing a firm acceptable intake of 1500 ng/day [1]. This regulatory action, with a compliance deadline of September 1, 2026 [2], creates a non-negotiable requirement for marketing authorization holders and manufacturers of furosemide products to implement validated methods for the detection and quantification of this specific impurity [1]. This mandate does not apply to other, non-furosemide-specific nitrosamines in the context of furosemide product testing.

Regulatory Affairs Pharmaceutical Compliance Quality Control ICH M7

Explicit Regulatory Suitability for Global Applications

Commercially available N-Nitroso-Furosemide reference standards are explicitly stated to be suitable for use in Abbreviated New Drug Applications (ANDA) and New Drug Applications (NDA) and to meet the stringent regulatory standards set by USP, EMA, JP, and BP [1]. Furthermore, traceability to pharmacopeial standards (USP or EP) can be provided [2]. This level of characterization and regulatory alignment is not inherently provided by a generic nitrosamine standard or an in-house synthesized material without substantial additional validation.

Quality Control Regulatory Compliance Reference Standards Pharmacopeial Standards

Supporting Evidence: Lack of Carcinogenicity Promotion by Parent Drug

A long-term in vivo study in rats investigated the potential promoting effect of the parent drug furosemide on urinary bladder carcinogenesis initiated by N-butyl-N-(4-hydroxybutyl)nitrosamine (BBN). The study found no significant difference in the incidence of bladder lesions between the furosemide-treated group (250 mg/kg, 3x weekly for 32 weeks) and the control group, indicating that furosemide itself does not act as a tumor promoter in this model [1]. This finding, while not directly quantifying N-Nitroso-Furosemide's toxicity, supports the need for specific impurity control, as the parent drug's safety profile does not mitigate the independent carcinogenic risk posed by its NDSRI.

Toxicology Pharmacology In Vivo

Critical Application Scenarios for N-Nitroso-Furosemide (CAS 2708280-93-5) Reference Standard


Method Development and Validation for ANDA/NDA Regulatory Submissions

Given the EMA's explicit inclusion of N-Nitroso-Furosemide in its NDSRI appendix with a 2026 compliance deadline [1], analytical laboratories must develop and validate a method capable of quantifying this impurity at trace levels. The published LC-MS/MS methodology [2] provides a validated starting point, requiring the N-FUR reference standard for system suitability, linearity, accuracy, and precision experiments. This standard is essential for demonstrating method capability to regulators in ANDA and NDA submissions.

Routine Quality Control and Batch Release Testing of Furosemide API and Finished Products

To ensure patient safety and regulatory compliance, every batch of furosemide API or finished drug product must be tested for N-Nitroso-Furosemide content against its established AI limit of 1500 ng/day [3]. The N-FUR reference standard is used to create calibration curves and as a positive control in each analytical run. This quantitation ensures that impurity levels are within safe limits before the product is released to the market.

Forced Degradation and Stability Studies to Assess NDSRI Formation Risk

Understanding the conditions under which N-Nitroso-Furosemide may form in a drug product is a key part of a robust control strategy [4]. The reference standard is used to identify and quantify N-FUR formation during forced degradation studies (e.g., exposure to heat, light, nitrosating agents). This data is crucial for establishing shelf-life specifications, storage conditions, and packaging requirements to mitigate the risk of NDSRI formation over the product's lifecycle.

Transfer and Cross-Validation of Analytical Methods Across QC Sites and CROs

When transferring a validated analytical method for N-Nitroso-Furosemide between different quality control laboratories or contract research organizations (CROs), a well-characterized, authentic reference standard is indispensable [5]. It serves as the common, unambiguously identified comparator to verify method performance, ensure inter-laboratory consistency, and confirm the accuracy of results across different instruments and operators.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-nitroso-furosemide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.